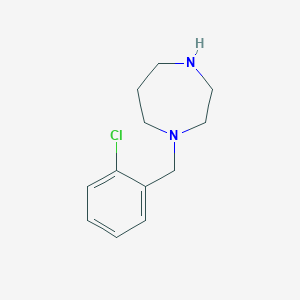

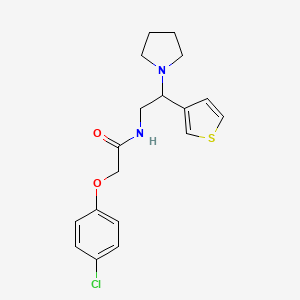

1-(2-Chlorobenzyl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While the specific synthesis process for “1-(2-Chlorobenzyl)-1,4-diazepane” is not available, benzyl chloride, a related compound, is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .Chemical Reactions Analysis

Benzyl chloride, a related compound, is a precursor to benzyl esters, which are used as plasticizers, flavorants, and perfumes .科学的研究の応用

Multicomponent Reactions and Cyclization

- A two-step approach utilizing Ugi multicomponent reaction followed by intramolecular SN2 reaction allows for the efficient synthesis of diazepane systems. This method yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under different cyclization conditions, highlighting the versatility of diazepanes in organic synthesis (Banfi et al., 2007).

Microwave-Assisted Synthesis

- An efficient method for synthesizing 1,4-diazepane derivatives through microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones has been developed. This process is notable for its rapid completion and good yields, with subsequent catalytic reduction providing 1,4-diazepan-5-ones and 1,4-diazepanes (Wlodarczyk et al., 2007).

Catalysis and Mechanistic Studies

- Asymmetric molybdenum(VI) dioxo complexes with bis(phenolate) ligands, including derivatives of 1,4-diazepane, have been isolated and studied as functional models for molybdenum oxotransferase enzymes. These studies provide valuable insight into the reactivity and potential catalytic applications of diazepane derivatives (Mayilmurugan et al., 2011).

Domino Synthesis Processes

- A domino process involving the in situ generation of an aza-Nazarov reagent followed by cyclization has been utilized for the synthesis of 1,4-diazepanes and benzo[b][1,4]diazepines. This method underscores the efficiency and atom economy of using diazepane frameworks in the construction of complex heterocyclic systems (Maiti et al., 2020).

Epoxidation and Stereoselectivity

- Manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, have been studied as catalysts for the olefin epoxidation reaction. The research highlights the effect of ligand Lewis basicity on the reactivity and selectivity of the epoxidation process, demonstrating the potential of diazepane derivatives in fine-tuning catalytic reactions (Sankaralingam & Palaniandavar, 2014).

作用機序

Target of Action

Compounds similar to “1-(2-Chlorobenzyl)-1,4-diazepane” often target specific enzymes or receptors in the body. For example, benzyl chloroformate, a compound with a similar structure, is often used for amine group protection in organic synthesis .

Mode of Action

The mode of action of such compounds often involves interactions with their targets that lead to changes in the biochemical processes within the cell. For instance, benzyl chloroformate acts as a protecting group for amines, suppressing the nucleophilic and basic properties of the N lone pair .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, benzimidazole, a compound with a similar structure, has been found to have diverse pharmacological activities, affecting multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure and the biological system in which it is used. For instance, a study on the metabolism of some 2′-substituted 9-benzyladenines by hamster hepatic microsomes found that the N1-oxide was the major metabolite for 2-chlorobenzyladenine .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, benzyl chloroformate is often used for amine group protection in organic synthesis, which can have various effects depending on the specific context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “this compound”. For instance, benzyl chloroformate is a water-sensitive compound that degrades in contact with water .

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMQQFQWZMWCMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2565293.png)

![1,3,6-trimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565305.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2565306.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B2565309.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(phenyl)methanone](/img/structure/B2565310.png)

![2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2565311.png)

![2-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2565313.png)

![diethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2565315.png)